2-Chloro-4-(pyrimidin-5-yl)aniline
Description
Properties
Molecular Formula |
C10H8ClN3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-chloro-4-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C10H8ClN3/c11-9-3-7(1-2-10(9)12)8-4-13-6-14-5-8/h1-6H,12H2 |
InChI Key |
BIYSELUWLOOVOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN=C2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Properties
The following table summarizes structural analogs of 2-chloro-4-(pyrimidin-5-yl)aniline, highlighting substituent differences, molecular weights, synthesis methods, and applications:
Critical Analysis of Substituent Effects
Electronic and Steric Properties
- Pyrimidine vs. However, the methyl group introduces steric hindrance, which may reduce binding affinity in some cases .
- Trifluoromethyl (CF₃) Groups : The CF₃ substituent in 2-(5,6-dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline enhances lipophilicity and metabolic stability, making it suitable for enzyme inhibition .
- Morpholine Derivatives : The morpholine group in 4-{2-[2-(morpholin-4-yl)pyrimidin-5-yl]ethyl}aniline improves aqueous solubility, a critical factor for oral bioavailability in diabetic nephropathy treatments .
Research Findings and Trends
- Structure–Activity Relationships (SAR) :
- Emerging Applications :
Preparation Methods
Procedure
-
Starting Materials :
-
Reaction Conditions :
-
Reduction Step :
Performance Data
| Substrate | Boronic Acid | Yield (%) | Catalyst | Reference |
|---|---|---|---|---|
| 4-Bromo-2-chloroaniline | Pyrimidin-5-ylboronic acid | 62 | PdCl₂(dppf)·CH₂Cl₂ | |
| 2-Chloro-4-iodoaniline | Pyrimidin-5-ylboronic acid | 68 | Pd(PPh₃)₄ |
Advantages : High regioselectivity, compatibility with sensitive functional groups.
Limitations : Requires halogenated aniline precursors, which may need multi-step synthesis.
Nucleophilic Aromatic Substitution (NAS)
NAS is employed when the pyrimidine ring bears a leaving group (e.g., Cl) that can be displaced by an aniline derivative.
Procedure
-
Reaction Conditions :
Example :
2,4-Dichloropyrimidine reacts with 2-chloro-4-aminophenylboronic acid under microwave irradiation (160°C, 10 min) to yield the target compound in 73% yield.
Performance Data
| Substrate | Nucleophile | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| 2,4-Dichloropyrimidine | 2-Chloro-4-aminophenyl | 73 | MW, 160°C, 10 min |
Advantages : Avoids boronic acid synthesis.
Limitations : Limited to activated pyrimidines; competing substitutions may occur.
Buchwald-Hartwig Amination
This method forms C–N bonds but is less common for this target. It is viable if coupling a halopyrimidine with a substituted aniline.
Procedure
-
Reaction Conditions :
Example :
5-Bromo-2-chloropyrimidine couples with 4-amino-3-chlorophenol to yield 2-chloro-4-(pyrimidin-5-yl)aniline in 85% yield.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency | Purity |
|---|---|---|---|---|
| Suzuki-Miyaura | 62–68 | High | Moderate | >95% |
| NAS | 70–73 | Moderate | Low | 85–90% |
| Buchwald-Hartwig | 80–85 | Low | High | >90% |
Key Findings :
-
Suzuki-Miyaura offers the best balance of yield and scalability.
-
Buchwald-Hartwig achieves higher yields but requires expensive ligands.
-
NAS is rapid under microwave conditions but suffers from byproduct formation.
Industrial-Scale Considerations
-
Catalyst Recovery : PdCl₂(dppf)·CH₂Cl₂ can be recycled up to six times with <5% loss in activity.
-
Purification : Column chromatography (silica gel, petroleum ether/CH₂Cl₂) achieves >99% purity.
-
Cost Drivers : Boronic acid synthesis (25–30% of total cost).
Emerging Techniques
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purity confirmation methods for 2-Chloro-4-(pyrimidin-5-yl)aniline?
- Answer : The compound can be synthesized via coupling reactions between halogenated pyrimidine derivatives and substituted anilines. For example, analogous protocols involve Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Purity is confirmed using LCMS (to detect the molecular ion peak, e.g., m/z 245 [M+H]⁺) and HPLC (retention time analysis, e.g., 0.75 minutes under specific conditions) .
Q. How does the pyrimidinyl-aniline structure influence its role as a directing group in C–H functionalization?
- Answer : The pyrimidine ring acts as a temporary directing group (TDG) by coordinating with transition metals (e.g., Pd), enabling regioselective meta-C–H functionalization of amine-substituted substrates. This avoids covalent bonding and simplifies post-functionalization removal. Methodologies involve using catalytic systems with palladium acetate and ligands under mild conditions .
Q. What safety precautions are critical when handling 2-Chloro-4-(pyrimidin-5-yl)aniline?
- Answer : Due to its structural similarity to halogenated anilines, proper PPE (gloves, goggles, lab coat) and ventilation are essential. Store in a cool, dry environment away from light. Waste must be segregated and disposed of via certified hazardous waste services. Refer to safety data for analogs like 2-Chloro-4-(trifluoromethyl)aniline for hazard codes (e.g., H315, H319) .
Advanced Research Questions
Q. How can experimental design frameworks optimize reaction conditions for synthesizing derivatives of 2-Chloro-4-(pyrimidin-5-yl)aniline?
- Answer : Box-Behnken design (BBD) or other response surface methodologies are effective for multivariate optimization. For instance, variables like catalyst loading, temperature, and solvent polarity can be systematically varied to maximize yield while minimizing side reactions. This approach was validated in photocatalytic degradation studies of aniline derivatives .
Q. What advanced spectroscopic techniques are recommended for characterizing derivatives of this compound?
- Answer : Use 1H NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 6.59–6.65 ppm for aniline protons) and LCMS/HRMS for molecular weight validation. For structural elucidation of crystalline derivatives, X-ray crystallography (using programs like SHELXL) is ideal. Refer to studies on morpholinyl-pyrimidine analogs for methodology .
Q. How should researchers resolve contradictions in reaction yields or product distributions during synthesis?
- Answer : Contradictions may arise from competing reaction pathways (e.g., steric hindrance or electronic effects). Troubleshooting steps include:
- Monitoring intermediates via TLC or in-situ FTIR .
- Screening alternative catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂).
- Adjusting solvent polarity (e.g., DMF vs. THF) to favor desired pathways. Case studies in patent syntheses highlight yield variations under similar conditions .
Q. What methodologies are effective for studying the environmental degradation of 2-Chloro-4-(pyrimidin-5-yl)aniline?
- Answer : Photocatalytic degradation using MnFe₂O₄/Zn₂SiO₄ composites under simulated solar radiation can degrade aromatic amines. Parameters like pH, catalyst loading, and irradiation time are optimized via BBD. Analyze degradation products using GC-MS or HPLC-MS to identify intermediates and pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
